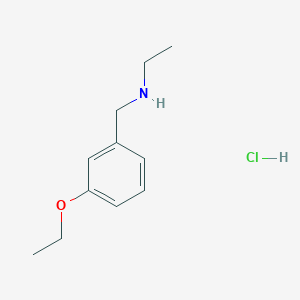

N-(3-Ethoxybenzyl)ethanamine hydrochloride

描述

Classification within Phenethylamine (B48288) Derivatives

From a structural standpoint, N-(3-Ethoxybenzyl)ethanamine is classified as a substituted N-benzylethylamine. The core of the molecule is a benzylamine (B48309) (C6H5CH2NH2) structure where the nitrogen atom is further substituted with an ethyl group, making it a secondary amine.

The relationship to the phenethylamine class is based on shared structural motifs that are significant in pharmacology. Phenethylamines are characterized by a phenyl ring connected to an amino group by a two-carbon chain (phenyl-ethyl-amine). nih.gov This backbone is the foundation for many neuroactive compounds. While N-(3-Ethoxybenzyl)ethanamine does not possess the classic phenyl-ethyl-amine backbone, it contains both the critical phenyl and amine components. Its structure, (3-ethoxy-phenyl)-CH2-NH-CH2-CH3, is more accurately described as a benzylamine derivative. However, in the context of SAR studies, it is often investigated alongside phenethylamines to compare how linking the phenyl ring via a methylene (B1212753) bridge (-CH2-) to the nitrogen, versus an ethylene (B1197577) bridge (-CH2-CH2-), alters its pharmacological profile. biomolther.org

| Structural Feature | Classification | Description |

|---|---|---|

| Core Structure | Benzylamine Derivative | Contains a phenyl ring attached to a methylamine (B109427) (CH2-NH) core. |

| Amine Type | Secondary Amine | The nitrogen atom is bonded to two carbon atoms (one in the benzyl (B1604629) group, one in the ethyl group). |

| Relationship | Structurally related to Phenethylamines | Shares key pharmacophoric elements (aromatic ring, nitrogen atom) studied for CNS activity. nih.govbiomolther.org |

Historical Context of Research Focus

The research history of N-(3-Ethoxybenzyl)ethanamine hydrochloride is not extensive, and it does not appear to be a compound with a long lineage of therapeutic use. Its emergence is characteristic of modern medicinal chemistry, where the synthesis of novel, diverse libraries of compounds is a primary strategy for drug discovery. The focus on this particular molecule likely stems from systematic explorations of how substitutions on the benzylamine or phenethylamine template affect biological outcomes. nih.gov

Academic and industrial research often involves creating series of analogues where functional groups are varied at different positions on a core scaffold. The 3-ethoxy group on the phenyl ring is a specific modification intended to probe its influence on receptor binding affinity, selectivity, and metabolic stability. Research into substituted benzylamines has been pursued for various potential applications, including antifungal agents and enzyme inhibitors, indicating a broad scientific interest in this class of compounds. nih.govacs.org Therefore, this compound is best understood as a product of this contemporary research paradigm rather than a historically significant agent.

Overview of Research Trajectories and Potential Applications

The primary research trajectory for this compound is as an investigational compound within pharmacology and synthetic chemistry. Its potential applications are currently confined to the laboratory setting.

Pharmacological Research: The structure of the compound makes it a candidate for screening against central nervous system (CNS) targets, particularly neurotransmitter receptors like serotonin (B10506) (5-HT) receptors. nih.govbiomolther.org Structure-activity relationship studies on related phenethylamine and benzylamine derivatives have shown that modifications to the aromatic ring and the amine substituent can drastically alter potency and selectivity for receptors such as the 5-HT₂A subtype. nih.govbiomolther.org The ethoxy group at the meta-position (position 3) is explored for its electronic and steric effects on molecular interactions with biological targets. The research goal is to use this and similar molecules to map the binding pockets of receptors and understand the chemical features required for agonism or antagonism.

Synthetic Chemistry Applications: Beyond its biological evaluation, the compound serves as a useful intermediate or building block in organic synthesis. Benzylamines are versatile reagents used in the construction of more complex molecules, including various pharmaceuticals. wikipedia.org The benzyl group itself can function as a protecting group for the amine, which can be later removed via hydrogenolysis. wikipedia.org The hydrochloride salt form provides a stable, solid material that is easier to handle and measure than the freebase oil, making it practical for synthetic protocols.

A plausible and common method for its laboratory synthesis is through reductive amination, a cornerstone of amine synthesis.

| Step | Process | Reactants | Product |

|---|---|---|---|

| 1 | Imine Formation | 3-Ethoxybenzaldehyde (B1676413) and Ethanamine | N-(3-ethoxybenzylidene)ethanamine (an imine intermediate) |

| 2 | Reduction | The imine intermediate and a reducing agent (e.g., Sodium Borohydride) | N-(3-Ethoxybenzyl)ethanamine (the freebase) |

| 3 | Salt Formation | The freebase amine and Hydrochloric Acid (HCl) | This compound |

This synthetic route is highly versatile and is frequently used to generate libraries of substituted amines for high-throughput screening in drug discovery programs. nih.gov

Structure

3D Structure of Parent

属性

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-12-9-10-6-5-7-11(8-10)13-4-2;/h5-8,12H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBQXLWYQDTCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Ethoxybenzyl Ethanamine Hydrochloride

Established Synthetic Routes to N-(3-Ethoxybenzyl)ethanamine Hydrochloride

The most common and logical synthetic pathway to this compound begins with a commercially available precursor, 3-hydroxybenzaldehyde (B18108). The synthesis can be dissected into three primary stages: introduction of the ethoxy group, formation of the secondary amine, and final salt formation.

The introduction of the ethoxy group onto the aromatic ring is typically achieved via a Williamson ether synthesis. utahtech.eduwikipedia.org This classical and robust method involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. wikipedia.orgbyjus.com In this specific synthesis, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is converted into its corresponding phenoxide ion by a base. This phenoxide then acts as a nucleophile, attacking an ethylating agent.

The general reaction is as follows:

Deprotonation: The acidic proton of the hydroxyl group on 3-hydroxybenzaldehyde is removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form a sodium or potassium phenoxide intermediate. analis.com.mykhanacademy.org

Nucleophilic Substitution (Sₙ2): The resulting phenoxide nucleophile attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide) in a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.orgmasterorganicchemistry.com This displaces the halide ion and forms the ether linkage, yielding 3-ethoxybenzaldehyde (B1676413). analis.com.my

The reaction is typically carried out in a polar aprotic solvent, like ethanol (B145695) or dimethylformamide (DMF), and may be heated under reflux to ensure completion. analis.com.my

| Starting Material | Ethylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Ethyl bromide (CH₃CH₂Br) | Potassium carbonate (K₂CO₃) | Ethanol | Reflux, 20 hours |

| 3-Hydroxybenzaldehyde | Ethyl iodide (CH₃CH₂I) | Sodium hydroxide (NaOH) | Ethanol/Water | Reflux |

| 3-Hydroxybenzaldehyde | Diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetone | Reflux |

With 3-ethoxybenzaldehyde in hand, the next critical step is the formation of the N-ethylbenzylamine core. This is most efficiently accomplished through reductive amination. masterorganicchemistry.comwikipedia.org This reaction converts the carbonyl group of the aldehyde into a secondary amine via an intermediate imine. organicchemistrytutor.comyoutube.com

The process involves two key mechanistic steps:

Imine Formation: 3-Ethoxybenzaldehyde is reacted with ethylamine (B1201723) under mildly acidic conditions. The nitrogen of ethylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an N-(3-ethoxybenzylidene)ethanamine (an imine or Schiff base) intermediate.

Reduction: The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine, N-(3-ethoxybenzyl)ethanamine. This reduction can be performed in the same pot ("direct" reductive amination) or in a separate step ("indirect" reductive amination). wikipedia.org

A variety of reducing agents can be employed for this transformation, each with specific advantages. Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon, Raney Nickel) is a clean and effective method. wikipedia.orgmdpi.com Alternatively, hydride reagents are widely used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comchemicalbook.comwikipedia.org NaBH₃CN is particularly useful for one-pot reactions as it is selective for the protonated iminium ion over the starting aldehyde. masterorganicchemistry.comchemicalbook.com

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Common, inexpensive; can also reduce the starting aldehyde. masterorganicchemistry.comyoutube.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for imines/iminium ions over carbonyls; suitable for one-pot synthesis. chemicalbook.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, less toxic alternative to NaBH₃CN. wikipedia.org |

| Hydrogen (H₂) with Pd/C or Raney Ni | Ethanol, Methanol | "Green" method with high atom economy; requires specialized hydrogenation equipment. wikipedia.org |

While this compound is an achiral molecule, the synthesis of chiral amines is a significant area of modern organic chemistry. Transamination, a biocatalytic method, offers a powerful route to optically pure amines. mbl.or.kr Amine transaminases (ATAs or TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mbl.or.krnih.gov

This approach is particularly valuable for asymmetric synthesis, converting a prochiral ketone into a chiral amine with high enantioselectivity. nih.govuab.cat The reaction typically employs a cheap amino donor like L-alanine or benzylamine (B48309). The equilibrium of the reaction can be unfavorable, but strategies such as using a large excess of the amine donor or removing the ketone by-product can drive the reaction to completion. nih.govuab.cat

For a molecule structurally related to the target compound, a prochiral ketone such as 1-(3-ethoxyphenyl)ethan-1-one could theoretically be a substrate for a transaminase to produce a chiral α-methylbenzylamine derivative. This highlights the potential of biocatalysis in generating stereochemically complex analogues.

The final step in the synthesis is the conversion of the free base, N-(3-ethoxybenzyl)ethanamine, into its hydrochloride salt. Amine salts are often preferred in pharmaceutical contexts because they are typically crystalline solids with higher melting points, improved stability, and better aqueous solubility compared to the free base. spectroscopyonline.com

The formation of the hydrochloride salt is a straightforward acid-base reaction. spectroscopyonline.com The lone pair of electrons on the nitrogen atom of the secondary amine acts as a base, accepting a proton from hydrochloric acid. spectroscopyonline.com

Common protocols include:

Using Aqueous HCl: The free amine, dissolved in a suitable organic solvent like isopropanol (B130326) or ethyl acetate, is treated with a stoichiometric amount of concentrated aqueous hydrochloric acid. The salt often precipitates from the solution and can be collected by filtration.

Using Anhydrous HCl: To avoid the introduction of water, a solution of anhydrous hydrogen chloride gas in an organic solvent (e.g., diethyl ether, dioxane, or ethanol) is added to a solution of the amine. nih.gov This method is preferred when an anhydrous crystalline salt is desired. The resulting this compound precipitates and is isolated.

General Principles of Amine Synthesis Relevant to this compound

The synthesis of the target compound relies heavily on a cornerstone reaction in amine synthesis: reductive amination.

Reductive amination is one of the most important and versatile methods for forming C-N bonds and synthesizing primary, secondary, and tertiary amines. masterorganicchemistry.comchemistrysteps.com Its primary advantage over direct alkylation of amines with alkyl halides is the avoidance of over-alkylation, which often leads to mixtures of products. masterorganicchemistry.com In reductive amination, the amine reacts with the carbonyl compound only once to form an imine, which is then reduced, providing a much more controlled and selective synthesis. masterorganicchemistry.com

The reaction proceeds via the nucleophilic addition of an amine to a carbonyl group to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). organicchemistrytutor.com This C=N double bond is then reduced in the final step to yield the amine. The entire process can be conducted in a single reaction vessel by combining the carbonyl compound, the amine, and a reducing agent that is selective for the iminium ion over the carbonyl group. wikipedia.orgchemicalbook.com

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

Sodium Borohydride (NaBH₄): A powerful reducing agent that can reduce both the imine and the starting aldehyde/ketone. To favor amine formation, the imine is often pre-formed before the addition of NaBH₄. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is stable in weakly acidic conditions (pH ~4-5) optimal for imine formation. It selectively reduces the protonated iminium ion much faster than it reduces the carbonyl starting material, making it ideal for one-pot procedures. masterorganicchemistry.comchemicalbook.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): An even milder and non-toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and is now one of the most commonly used reagents for this transformation. wikipedia.orgnih.gov

Catalytic Hydrogenation: Using H₂ gas and a metal catalyst (Pd, Pt, Ni) is a highly efficient and "green" method that produces water as the only byproduct. It is widely used in industrial applications but requires specialized pressure equipment. wikipedia.orgacs.org

Nucleophilic Substitution Reactions in Amine Synthesis

The synthesis of secondary amines such as N-(3-ethoxybenzyl)ethanamine is frequently achieved through nucleophilic substitution reactions. A primary method involves the reaction of a primary amine with a haloalkane (alkyl halide). chemguide.co.ukstudymind.co.uk In this context, the synthesis would typically proceed by reacting ethanamine with a 3-ethoxybenzyl halide, such as 3-ethoxybenzyl bromide or chloride.

The underlying mechanism for this transformation with a primary haloalkane is a bimolecular nucleophilic substitution (SN2) reaction. chemguide.co.uk The nitrogen atom of ethanamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the benzyl (B1604629) halide, displacing the halide ion. chemguide.co.uk The initial product of this step is the salt of the secondary amine, in this case, N-(3-ethoxybenzyl)ethanaminium halide. chemguide.co.ukchemguide.co.uk

A common challenge in this synthetic approach is the potential for multiple alkylations. chemguide.co.uk The secondary amine product, N-(3-ethoxybenzyl)ethanamine, is itself a nucleophile and can compete with the starting ethanamine to react with the remaining 3-ethoxybenzyl halide. chemguide.co.uklibretexts.org This can lead to the formation of a tertiary amine, N,N-bis(3-ethoxybenzyl)ethanamine, and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org

To control the reaction and favor the formation of the desired secondary amine, a large excess of the primary amine (ethanamine) is typically employed. studymind.co.ukchemguide.co.uk The excess ethanamine not only increases the probability of the haloalkane reacting with the primary amine but also serves as a base to deprotonate the initially formed N-(3-ethoxybenzyl)ethanaminium salt. This reversible acid-base reaction liberates the free secondary amine and forms an ethylammonium (B1618946) halide. chemguide.co.ukchemguide.co.uk

The general reaction scheme is as follows:

Nucleophilic Attack: CH₃CH₂NH₂ (Ethanamine) + BrCH₂C₆H₄(3-OCH₂CH₃) (3-Ethoxybenzyl bromide) → [CH₃CH₂NH₂⁺CH₂C₆H₄(3-OCH₂CH₃)]Br⁻ (N-(3-Ethoxybenzyl)ethanaminium bromide)

Deprotonation (with excess ethanamine): [CH₃CH₂NH₂⁺CH₂C₆H₄(3-OCH₂CH₃)]Br⁻ + CH₃CH₂NH₂ ⇌ CH₃CH₂NHCH₂C₆H₄(3-OCH₂CH₃) (N-(3-Ethoxybenzyl)ethanamine) + [CH₃CH₂NH₃]⁺Br⁻ (Ethylammonium bromide)

Below is a table summarizing key aspects of this synthetic route.

| Parameter | Description | Key Considerations | References |

|---|---|---|---|

| Reactants | Primary Amine (e.g., Ethanamine) + Primary Haloalkane (e.g., 3-Ethoxybenzyl bromide) | The halide can be Cl, Br, or I. Bromides are often a good compromise between reactivity and stability. | chemguide.co.ukstudymind.co.uk |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) | A single-step process involving the backside attack of the nucleophile. | chemguide.co.uk |

| Key Challenge | Polyalkylation | The secondary amine product is often more nucleophilic than the starting primary amine, leading to tertiary and quaternary products. | chemguide.co.uklibretexts.org |

| Control Strategy | Use of a large excess of the primary amine. | Shifts the reaction equilibrium to favor the formation of the desired secondary amine and minimizes side reactions. | studymind.co.ukchemguide.co.uk |

| Solvent | Typically a polar aprotic solvent like ethanol. | The reaction is often carried out in a sealed tube if the amine is volatile (like ethanamine). | studymind.co.uk |

Transition Metal-Catalyzed Methodologies

Modern synthetic chemistry offers several advanced, transition-metal-catalyzed methods for the formation of C-N bonds, providing efficient and environmentally benign alternatives to traditional nucleophilic substitution. acs.org These strategies are applicable to the synthesis of N-benzylamines like N-(3-ethoxybenzyl)ethanamine.

One of the most prominent green methods is the N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.gov This process involves the reaction of an amine (ethanamine) with an alcohol (3-ethoxybenzyl alcohol) catalyzed by a transition metal complex, typically based on ruthenium, iridium, or nickel. acs.orgnih.gov The reaction proceeds through a catalytic cycle where the alcohol is first dehydrogenated to form an aldehyde intermediate (3-ethoxybenzaldehyde). This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced in situ by the metal-hydride species generated in the initial dehydrogenation step. The only byproduct of this atom-economical process is water. acs.org

Another relevant strategy is the catalytic hydrogenation of imines. google.com This two-step, one-pot process first involves the condensation of 3-ethoxybenzaldehyde with ethanamine to form the corresponding N-(3-ethoxybenzylidene)ethanamine. The resulting imine is then hydrogenated in the presence of hydrogen gas and a catalyst containing metals from groups 8 to 10 of the periodic table, such as nickel, palladium, or platinum, to yield the final secondary amine. google.com

| Methodology | Catalyst Examples | Reactants for N-(3-Ethoxybenzyl)ethanamine Synthesis | Advantages | References |

|---|---|---|---|---|

| N-Alkylation with Alcohols ("Borrowing Hydrogen") | Ru, Ir, or Ni complexes | 3-Ethoxybenzyl alcohol + Ethanamine | Atom-economical, environmentally friendly (water is the only byproduct). | acs.orgnih.gov |

| Reductive Amination (Imine Hydrogenation) | Catalysts from groups 8-10 (e.g., Ni, Pd/C, Pt) | 3-Ethoxybenzaldehyde + Ethanamine, followed by H₂ | High yields and applicable to a wide range of substrates. | google.com |

| Transfer Hydrogenation of Nitriles | Ni complexes | Benzonitrile derivatives + Alcohol (as H source) | Provides access to primary or secondary amines from nitriles. | researchgate.net |

C-H Functionalization Strategies

Direct C-H functionalization represents a frontier in organic synthesis, aiming to form bonds by activating otherwise inert carbon-hydrogen bonds, thereby increasing synthetic efficiency and reducing pre-functionalization steps. researchgate.net While the direct synthesis of N-(3-ethoxybenzyl)ethanamine via a C-H functionalization route is not commonly reported, the principles of this strategy can be applied to construct or modify such molecules.

Conceptually, a C-H amination could be envisioned. For instance, a rhodium-catalyzed intermolecular C-H amination has been shown to furnish chiral benzylamines, highlighting the potential of such approaches. acs.org The development of methods for the direct functionalization of β-amino C(sp³)–H bonds in N-alkylamines allows for the synthesis of enantiomerically enriched β-substituted amines, which are prevalent in pharmaceutical compounds. nih.gov

More frequently, C-H activation is employed for the late-stage modification of complex amine-containing molecules. nih.gov For a molecule like N-(3-ethoxybenzyl)ethanamine, several C-H bonds are potential sites for functionalization:

α-Amino C(sp³)–H bonds: The methylene (B1212753) (CH₂) group adjacent to the nitrogen is a prime target for activation. Catalytic enantioselective α-C–H functionalization of widely available achiral alkyl amines is an ideal strategy for accessing chiral amines. researchgate.net

Aromatic C(sp²)–H bonds: The benzene (B151609) ring has several C-H bonds that could be functionalized through directed C-H activation, where the amine or ethoxy group could potentially act as a directing group to install new substituents at specific positions. hbni.ac.in

Oxidative Cycloadditions: Dual C-H functionalization strategies, such as the oxidative Povarov reaction, involve the activation of both a C(sp³)–H and a C(sp²)–H bond. researchgate.net Iminium ions generated in situ via copper-catalyzed oxidation of N-aryl amines can undergo [4+2] cycloadditions, enabling the rapid construction of polycyclic amines. researchgate.net

These strategies showcase the power of C-H functionalization to build molecular complexity from simple amine precursors, offering potential future pathways for the synthesis and diversification of N-(3-ethoxybenzyl)ethanamine derivatives.

Chemical Reactivity and Derivative Formation of this compound

Acid-Base Reaction Pathways

This compound is the salt of a secondary amine. The nitrogen atom in the parent amine possesses a lone pair of electrons, which confers basic properties upon the molecule, allowing it to act as both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron pair donor). libretexts.orgchemguide.co.uk

As a hydrochloride salt, the amine is already in its protonated, water-soluble form: an N-(3-ethoxybenzyl)ethanaminium ion with a chloride counter-ion. To generate the free amine, the hydrochloride salt must be treated with a base that is stronger than N-(3-ethoxybenzyl)ethanamine itself, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonation reaction yields the free secondary amine.

The free amine, in turn, can react with acids. When dissolved in water, it establishes an equilibrium by accepting a proton from a water molecule, producing the corresponding ethanaminium ion and hydroxide ions, which makes the solution slightly alkaline. libretexts.orgchemguide.co.uk

CH₃CH₂NHCH₂C₆H₄(3-OCH₂CH₃) + H₂O ⇌ [CH₃CH₂NH₂⁺CH₂C₆H₄(3-OCH₂CH₃)] + OH⁻

The reaction with strong acids, such as hydrochloric acid (HCl), proceeds to completion, converting the amine back into its salt form. libretexts.orglibretexts.org This acid-base chemistry is fundamental to its handling, purification, and formulation. The pKa of the conjugate acid of a typical primary alkylamine like ethylamine is approximately 10.8, and secondary amines exhibit similar basicity. wikipedia.org

Nucleophilic Reactivity of the Amine Moiety

The free amine form of N-(3-ethoxybenzyl)ethanamine is an effective nucleophile. fiveable.me The nucleophilicity stems from the lone pair of non-bonding electrons on the nitrogen atom, which can be donated to an electron-deficient center (an electrophile) to form a new covalent bond. chemguide.co.ukfiveable.me

As a secondary amine, it is generally a potent nucleophile, often more so than a comparable primary amine due to the electron-donating inductive effect of the two attached alkyl/benzyl groups, which increases the electron density on the nitrogen. fiveable.me However, this increased reactivity can be tempered by steric hindrance from the two organic substituents (an ethyl group and a 3-ethoxybenzyl group), which can impede the nitrogen's access to the electrophilic site. fiveable.me Compared to tertiary amines, secondary amines are typically more nucleophilic because the significant steric bulk of three substituents on a tertiary amine often overrides the electronic effects. fiveable.me

The nucleophilic character of N-(3-ethoxybenzyl)ethanamine allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition. fiveable.me It can readily attack electrophiles such as haloalkanes and carbonyl compounds, making it a valuable intermediate for building more complex molecular architectures. chemguide.co.ukfiveable.me

Acylation and Alkylation for Complex Structure Elaboration

The nucleophilic nature of the secondary amine in N-(3-ethoxybenzyl)ethanamine allows for its elaboration into more complex structures through acylation and alkylation reactions.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. It is typically achieved by reacting the free amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in what is classified as a nucleophilic substitution reaction. chemguide.co.ukshaalaa.comvedantu.com For example, the reaction of N-(3-ethoxybenzyl)ethanamine with ethanoyl chloride (acetyl chloride) would yield N-(3-ethoxybenzyl)-N-ethylethanamide. libretexts.org The reaction is often vigorous, and the hydrogen chloride byproduct will react with any excess unreacted amine to form the corresponding hydrochloride salt. libretexts.org N-acetylation is a widely used transformation in organic synthesis for protecting amine groups or for building amide functionalities, which are prevalent in pharmaceuticals and other bioactive molecules. nih.gov

Alkylation: Further alkylation of the secondary amine can be achieved by reacting it with haloalkanes. chemguide.co.uk This nucleophilic substitution reaction introduces an additional alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. For instance, reacting N-(3-ethoxybenzyl)ethanamine with iodomethane (B122720) would produce N-(3-ethoxybenzyl)-N-methylethanamine. This reaction is subject to the same challenge of over-alkylation seen in amine synthesis; the resulting tertiary amine can react further with the haloalkane to form a quaternary ammonium salt. chemguide.co.uklibretexts.org Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the desired tertiary amine product.

These functionalization reactions are crucial for modifying the properties of the parent amine and for its incorporation into larger, more complex molecular frameworks.

| Reaction Type | Reagent Example | Product Class | Product Example | References |

|---|---|---|---|---|

| Acylation | Ethanoyl chloride (Acetyl chloride) | N,N-Disubstituted Amide | N-(3-Ethoxybenzyl)-N-ethylethanamide | vedantu.comlibretexts.org |

| Acylation | Acetic Anhydride | N,N-Disubstituted Amide | N-(3-Ethoxybenzyl)-N-ethylethanamide | vedantu.com |

| Alkylation | Iodomethane (Methyl iodide) | Tertiary Amine | N-(3-Ethoxybenzyl)-N-methylethanamine | chemguide.co.ukchemguide.co.uk |

| Alkylation | Benzyl Bromide | Tertiary Amine | N-Benzyl-N-(3-ethoxybenzyl)ethanamine | chemguide.co.ukchemguide.co.uk |

Optimization of Synthetic Conditions for this compound

The synthesis of this compound is commonly achieved through two primary routes: the reductive amination of 3-ethoxybenzaldehyde with ethanamine or the direct N-alkylation of ethanamine with a 3-ethoxybenzyl halide. Optimization of reaction conditions is critical in both methodologies to maximize yield, control selectivity, and ensure high purity of the final product.

Yield Enhancement Strategies

Maximizing the product yield is a central goal in the synthesis of this compound. Strategies for yield enhancement focus on optimizing various reaction parameters, including reagents, catalysts, and physical conditions.

In the reductive amination pathway, the choice of reducing agent and catalyst is paramount. While sodium borohydride (NaBH₄) is commonly used for its convenience, catalytic hydrogenation often provides higher yields and a cleaner reaction profile. Catalysts such as palladium on carbon (Pd/C) or various forms of nickel, including Raney nickel and nickel-on-silica-alumina, have been shown to be effective for the amination of benzyl alcohols and aldehydes. acs.orgresearchgate.net The optimization of temperature, pressure (in the case of catalytic hydrogenation), and solvent can significantly influence the reaction outcome.

| Route | Parameter Varied | Condition | Observed Yield (%) |

|---|---|---|---|

| Reductive Amination | Reducing Agent | NaBH₄ in Methanol | 75-85% |

| Reducing Agent | H₂ (50 psi), Pd/C in Ethanol | 90-95% | |

| Catalyst | Raney Ni, H₂ (50 psi) | 88-93% | |

| N-Alkylation | Base | K₂CO₃ in Acetonitrile (B52724) | 70-80% |

| Base | Triethylamine in Dichloromethane | 65-75% | |

| Solvent | Ethanol (reflux) | 80-88% |

Selectivity Control in Synthetic Pathways

A significant challenge in the synthesis of secondary amines like N-(3-Ethoxybenzyl)ethanamine is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-N-(3-ethoxybenzyl)amine. Controlling selectivity is therefore crucial for an efficient process.

The primary strategy to mitigate this side reaction is to control the stoichiometry of the reactants. Using a significant molar excess of ethanamine shifts the equilibrium towards the formation of the desired secondary amine. This is a common tactic in both reductive amination and direct alkylation pathways.

Furthermore, the choice of catalyst and reaction conditions can influence selectivity. Heterogeneous nickel catalysts have been studied for the direct synthesis of primary amines from alcohols and ammonia, where selectivity against over-alkylation is a major concern. acs.orgresearchgate.net These findings suggest that catalyst selection can play a key role in controlling the product distribution. Milder reaction conditions, such as lower temperatures and shorter reaction times, can also help to minimize the rate of the second alkylation step, thus favoring the secondary amine.

| Route | Molar Ratio (Ethanamine : Benzyl Substrate) | Secondary Amine (%) | Tertiary Amine (%) |

|---|---|---|---|

| Reductive Amination | 1.1 : 1 | 70 | 30 |

| 3 : 1 | 92 | 8 | |

| 5 : 1 | >98 | <2 | |

| N-Alkylation | 1.1 : 1 | 65 | 35 |

| 3 : 1 | 89 | 11 | |

| 5 : 1 | 97 | 3 |

Purity Enhancement Techniques

Achieving high purity is essential for the final product. Several techniques are employed post-synthesis to purify this compound.

The most critical step in the purification process is the conversion of the free base into its hydrochloride salt. This is typically accomplished by treating a solution of the crude amine with hydrochloric acid. orgsyn.org The resulting salt often has significantly lower solubility in common organic solvents than the free base and impurities, allowing it to be isolated in a pure, crystalline form.

Recrystallization is a powerful technique for further enhancing the purity of the hydrochloride salt. Solvents such as ethanol, 2-propanol, or their mixtures with non-polar solvents like diethyl ether are commonly used. orgsyn.org This process effectively removes residual starting materials and side products.

For particularly challenging separations, column chromatography on silica (B1680970) gel can be performed on the N-(3-Ethoxybenzyl)ethanamine free base before its conversion to the hydrochloride salt. orgsyn.org Additionally, liquid-liquid extraction based on pH changes can be used. The basic amine can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. After basification of the aqueous layer, the pure amine can be re-extracted into an organic solvent.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. mdpi.comuniroma1.it The synthesis of this compound can be made more sustainable by adopting several greener strategies.

One key aspect is the use of catalysis over stoichiometric reagents. researchgate.net For instance, catalytic hydrogenation for the reductive amination step is preferable to using sodium borohydride. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled. acs.org

Solvent selection is another critical factor. Traditional syntheses may use chlorinated solvents like dichloromethane. Green chemistry promotes the use of safer, more environmentally benign solvents such as ethanol, water, or even solvent-free conditions. mdpi.com Solvent-free, mechanochemical grinding procedures have been developed for the synthesis of N-substituted amines, offering a highly efficient and neat alternative. mdpi.com

Continuous-flow synthesis in microreactors is an emerging technology that offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com This approach provides excellent control over reaction parameters like temperature and mixing, often leading to higher yields and purity while minimizing waste. mdpi.com

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Reaction Type | N-Alkylation with 3-ethoxybenzyl chloride | Catalytic Reductive Amination of 3-ethoxybenzaldehyde |

| Reagents | Stoichiometric base (e.g., K₂CO₃) | Catalytic H₂ with recyclable Ni or Pd catalyst acs.org |

| Solvent | Dichloromethane or Acetonitrile | Ethanol, Water, or Solvent-free mdpi.com |

| Energy | Conventional heating (batch reactor) | Continuous-flow reactor, lower energy consumption mdpi.com |

| Waste (E-Factor) | High (due to salt byproducts and solvent use) | Low (high atom economy, recyclable catalyst, less solvent) researchgate.net |

Advanced Analytical Characterization of N 3 Ethoxybenzyl Ethanamine Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the atomic and molecular structure of a compound by observing its interaction with electromagnetic radiation.

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of N-(3-Ethoxybenzyl)ethanamine hydrochloride, distinct signals corresponding to each unique proton environment are expected. The hydrochloride salt form influences the chemical shifts, particularly for protons near the ammonium (B1175870) center. The spectrum would exhibit signals for the ethylamine (B1201723) moiety, the ethoxy group, the benzylic bridge, and the aromatic ring.

The protons of the ethyl group attached to the nitrogen typically appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-), a pattern indicative of an ethyl group coupled to a non-proton-bearing atom or a rapidly exchanging proton. The benzylic protons (-CH₂-) adjacent to both the aromatic ring and the nitrogen atom would likely appear as a singlet or a finely split multiplet. The ethoxy group protons also show a characteristic triplet and quartet. The protons on the disubstituted benzene (B151609) ring are expected to produce complex multiplets in the aromatic region of the spectrum. Due to the acidic N-H protons in the hydrochloride salt, a broad signal may also be observed, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethylamine -CH₃ | ~1.3 - 1.5 | Triplet | 3H |

| Ethylamine -CH₂- | ~3.0 - 3.3 | Quartet | 2H |

| Benzyl (B1604629) -CH₂- | ~4.1 - 4.3 | Singlet/Triplet | 2H |

| Ethoxy -CH₃ | ~1.4 - 1.6 | Triplet | 3H |

| Ethoxy -CH₂- | ~4.0 - 4.2 | Quartet | 2H |

| Aromatic H | ~6.8 - 7.4 | Multiplet | 4H |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated, corresponding to the carbons of the ethylamine, ethoxy, benzyl, and aromatic groups. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethylamine -CH₃ | ~11 - 15 |

| Ethylamine -CH₂- | ~45 - 50 |

| Benzyl -CH₂- | ~50 - 55 |

| Ethoxy -CH₃ | ~14 - 16 |

| Ethoxy -CH₂- | ~63 - 67 |

| Aromatic C (quaternary, C-O) | ~158 - 160 |

| Aromatic C (quaternary, C-CH₂) | ~135 - 140 |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound, techniques like Electrospray Ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base (C₁₁H₁₇NO).

The fragmentation pattern under Collision-Induced Dissociation (CID) is predictable for N-benzylamines. nih.govnih.gov The most characteristic fragmentation involves the cleavage of the C-N bond between the benzyl group and the nitrogen atom. This leads to the formation of a highly stable ethoxy-substituted tropylium (B1234903) or benzyl cation. Another common fragmentation pathway is the alpha-cleavage, involving the loss of an ethyl group from the nitrogen atom.

Key Predicted Fragments:

m/z 121: This intense peak corresponds to the [C₈H₉O]⁺ ion, formed by the cleavage of the benzylic C-N bond, resulting in the stable 3-ethoxybenzyl cation.

m/z 91: A fragment corresponding to the tropylium ion [C₇H₇]⁺ may also be observed, arising from the loss of the ethoxy group from the m/z 121 fragment. nih.gov

m/z 44: This fragment, [C₂H₆N]⁺, can be formed by alpha-cleavage, representing the ethylamine portion attached to the benzylic carbon.

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the secondary ammonium group, the aromatic ring, the ether linkage, and aliphatic chains. spectroscopyonline.comcdnsciencepub.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000 - 2700 | N-H⁺ Stretch | Secondary Amine Salt |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1620 - 1560 | N-H⁺ Bend | Secondary Amine Salt |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

The most telling feature for the hydrochloride salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a secondary ammonium salt. spectroscopyonline.comresearchgate.net This often overlaps with the C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purity and Isomeric Differentiation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or side products, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound. epa.govsielc.com

A typical purity analysis would employ a reversed-phase HPLC method, likely using a C18 stationary phase. The mobile phase would consist of an aqueous buffer (such as ammonium formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. Detection is readily achieved using a UV detector, as the benzene ring provides strong chromophoric activity, typically with absorption maxima around 210-220 nm and a weaker band near 260-270 nm. sielc.com

This HPLC method can effectively separate this compound from potential process-related impurities. Furthermore, specialized chiral stationary phases in HPLC can be used to differentiate and quantify enantiomers if the synthesis results in a chiral center or if chiral isomers are a concern. researchgate.net Gas Chromatography (GC) could also be used, often after derivatization or as the free base, to assess purity and detect volatile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. A typical reverse-phase HPLC method would be suitable for its analysis, leveraging the compound's moderate polarity.

Research Findings: The separation is achieved based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of this compound is influenced by the mobile phase composition, specifically the ratio of organic solvent to aqueous buffer. Method development would involve optimizing parameters such as mobile phase pH and gradient elution to achieve a sharp, symmetrical peak with adequate retention. For instance, using a C18 column, a gradient elution with acetonitrile and water (containing an acidic modifier like formic acid to ensure the amine is in its protonated form) would provide good chromatographic performance. The retention time can be adjusted by modifying the gradient slope and initial organic phase concentration.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which is a salt, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. Alternatively, the free base form could be analyzed directly if it possesses sufficient volatility.

Research Findings: Amines can exhibit poor peak shape in GC due to their basicity and tendency to interact with active sites on the column. Therefore, a deactivated column, often with a slightly polar stationary phase, is recommended. A common approach involves using a capillary column with a phenyl-substituted polysiloxane phase. The oven temperature program is critical for achieving good separation from any impurities or related substances. The use of a flame ionization detector (FID) would provide good sensitivity for this organic compound.

Table 2: Hypothetical GC Method Parameters for the Analysis of the Free Base of N-(3-Ethoxybenzyl)ethanamine

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (splitless) |

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of this compound. The high resolving power of UHPLC allows for faster analysis times and better separation of complex mixtures, while MS provides highly specific detection and structural information.

Research Findings: A UHPLC-MS method would typically employ a sub-2 µm particle size column, enabling higher flow rates and faster separations without sacrificing resolution. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the amine group in N-(3-Ethoxybenzyl)ethanamine is readily protonated. The mass spectrometer would be operated in full scan mode to detect the molecular ion ([M+H]+) and any other related ions. For N-(3-Ethoxybenzyl)ethanamine (molecular formula C11H17NO), the expected monoisotopic mass of the free base is 179.1310 g/mol . Therefore, the protonated molecule [M+H]+ would have an m/z of approximately 180.1388.

Table 3: Projected UHPLC-MS Parameters for this compound

| Parameter | Value |

|---|---|

| UHPLC Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 98% B over 5 min |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive |

| Scan Range (m/z) | 50-500 |

| Capillary Voltage | 3.5 kV |

| Expected [M+H]+ (m/z) | 180.14 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

LC-MS/MS is an indispensable tool for studying the metabolism of this compound. This technique allows for the sensitive and selective detection and identification of metabolites in complex biological matrices such as plasma, urine, or liver microsomes.

Research Findings: The metabolic fate of N-benzyl compounds often involves several biotransformation pathways. For N-(3-Ethoxybenzyl)ethanamine, expected metabolic reactions include N-dealkylation, O-deethylation, and aromatic hydroxylation. In an LC-MS/MS experiment, the parent drug's molecular ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for both the parent compound and its metabolites.

Potential Metabolic Pathways:

N-Dealkylation: Loss of the ethyl group from the nitrogen atom.

O-Deethylation: Removal of the ethyl group from the ethoxy substituent on the benzyl ring.

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring.

Oxidation: Oxidation of the ethylamino side chain.

Table 4: Predicted Metabolites of N-(3-Ethoxybenzyl)ethanamine and their Characteristic MS/MS Transitions

| Compound | Proposed Metabolic Pathway | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| N-(3-Ethoxybenzyl)ethanamine | Parent Compound | 180.14 | 135.08, 107.05 |

| 3-Ethoxybenzylamine | N-Dealkylation | 152.10 | 135.08, 107.05 |

| N-(3-Hydroxybenzyl)ethanamine | O-Deethylation | 152.10 | 107.05, 77.04 |

| N-(3-Ethoxy-4-hydroxybenzyl)ethanamine | Aromatic Hydroxylation | 196.14 | 151.09, 123.06 |

Hybrid and Hyphenated Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry. For N-(3-Ethoxybenzyl)ethanamine, this technique provides detailed structural information based on its electron ionization (EI) fragmentation pattern.

Research Findings: The mass spectrum of N-(3-Ethoxybenzyl)ethanamine would be expected to show characteristic fragmentation patterns for N-benzylamines. The molecular ion peak might be observed, but often the most prominent peaks result from alpha-cleavage. A key fragmentation would be the cleavage of the C-C bond between the benzyl group and the nitrogen-containing side chain. This would lead to the formation of a stable ethoxybenzyl cation (tropylium-type ion) and an iminium ion.

Predicted Fragmentation Pattern:

Molecular Ion ([M]+•): The ion of the intact molecule (m/z 179).

Ethoxybenzyl Cation ([C9H11O]+): A major fragment resulting from cleavage of the bond alpha to the nitrogen, leading to a peak at m/z 135.

Iminium Cation ([C2H6N]+): The other part of the alpha-cleavage, resulting in a fragment at m/z 44.

Loss of Ethylene (B1197577) from Ethoxy Group: Fragmentation of the ethoxybenzyl cation can lead to the loss of an ethylene molecule (28 Da), resulting in a hydroxytropylium ion at m/z 107.

Table 5: Anticipated GC-MS Fragmentation Data for N-(3-Ethoxybenzyl)ethanamine

| m/z | Proposed Fragment Ion | Relative Abundance |

|---|---|---|

| 179 | [C11H17NO]+• (Molecular Ion) | Low |

| 135 | [C9H11O]+ (Ethoxybenzyl cation) | High |

| 107 | [C7H7O]+ (Hydroxytropylium ion) | Medium |

| 44 | [C2H6N]+ (Iminium cation) | High |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a pinnacle in the field of mass analysis, offering unparalleled resolution and mass accuracy, which are indispensable for the definitive structural elucidation of organic molecules such as this compound. nih.govwikipedia.org This technique is predicated on the principle of monitoring the cyclotron frequency of ions confined within a strong, uniform magnetic field. wikipedia.org The unparalleled performance of FT-ICR MS allows for the unequivocal determination of elemental compositions from mass measurements, a critical step in characterizing novel compounds or verifying the structure of known substances with high confidence. uky.edunih.gov

The core of the FT-ICR MS instrument is the analyzer cell, typically a Penning trap, situated within the bore of a high-field superconducting magnet. whitman.edu Gaseous ions, generated via a soft ionization method like electrospray ionization (ESI), are accumulated and trapped within this cell by a combination of the magnetic field and applied electrostatic potentials. whitman.edursc.org Once trapped, the ions are excited into a coherent circular orbit (cyclotron motion) by a radiofrequency (RF) pulse. wikipedia.org As these coherent packets of ions rotate, they induce a faint image current on the detection plates of the cell. researchgate.net This time-domain signal, known as the free induction decay (FID), is recorded. wikipedia.org A Fourier transform is then applied to this signal to convert it from the time domain to the frequency domain, yielding a spectrum of ion cyclotron frequencies. rsc.org Since the cyclotron frequency of an ion is inversely proportional to its mass-to-charge ratio (m/z), a highly accurate mass spectrum is generated. nih.gov

The exceptional resolving power of FT-ICR MS makes it possible to distinguish between ions with very small mass differences, such as isotopologues or isobars. nih.govnih.gov This capability is crucial for resolving the isotopic fine structure of a molecule, where individual peaks corresponding to different isotopic compositions (e.g., containing ¹³C, ¹⁵N, or ¹⁸O) can be baseline resolved. acs.org For N-(3-Ethoxybenzyl)ethanamine, this means that the monoisotopic peak can be clearly distinguished from its heavier isotopologues, allowing for mass measurements with sub-parts-per-million (ppm) accuracy. mestrelabcn.com Such precision is fundamental for calculating a unique elemental formula, thereby confirming the molecular identity. wiley.comnih.gov

The analysis of N-(3-Ethoxybenzyl)ethanamine as its hydrochloride salt using ESI-FT-ICR MS would begin with the generation of the protonated molecular ion, [M+H]⁺. The ultra-high resolution of the instrument allows for the precise measurement of this ion's m/z value. The theoretical exact mass for the protonated molecule can be calculated, and the experimentally measured value is expected to match this with minimal error, typically less than 1 ppm.

| Elemental Composition | Ion Species | Theoretical m/z |

|---|---|---|

| C₁₁H₁₈NO⁺ | [M+H]⁺ | 180.1383 |

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, which are readily implemented on FT-ICR instruments. rsc.org Techniques such as Collision-Induced Dissociation (CID) are used to fragment the isolated protonated molecular ion. wikipedia.org In a CID experiment, the selected [M+H]⁺ ions are kinetically excited, causing them to collide with an inert gas (e.g., argon or nitrogen) introduced into the cell. wikipedia.org These collisions convert kinetic energy into internal energy, leading to the fragmentation of the ion along its weakest bonds. nih.gov

For protonated N-(3-Ethoxybenzyl)ethanamine, the fragmentation is expected to follow pathways characteristic of benzylamines. nih.govnih.gov The primary fragmentation events would involve the cleavage of the C-N bonds and bonds within the ethoxy and ethylamine moieties. The high mass accuracy of FT-ICR MS ensures that the elemental composition of each resulting fragment ion can be confidently determined, allowing for the precise mapping of the molecule's structure. studypulse.au

Key postulated fragmentation pathways include:

Benzylic Cleavage: The most facile fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable 3-ethoxybenzyl cation.

Cleavage alpha to Nitrogen: Fragmentation can occur at the C-C bond alpha to the nitrogen on the ethylamine side, resulting in the loss of a methyl radical and formation of a stable immonium ion.

Loss of Ethylene from Ethoxy Group: Fragmentation within the ethoxy substituent can lead to the neutral loss of ethylene (C₂H₄), resulting in a hydroxyphenolic fragment.

The detailed analysis of these fragments provides a comprehensive structural fingerprint of the parent molecule.

| Theoretical m/z | Elemental Composition | Proposed Fragment Structure / Origin |

|---|---|---|

| 135.0805 | C₉H₁₁O⁺ | Benzylic cleavage, formation of 3-ethoxybenzyl cation |

| 165.1226 | C₁₀H₁₄NO⁺ | Loss of methyl radical (•CH₃) from the ethylamine group |

| 152.1019 | C₉H₁₄NO⁺ | Loss of ethylene (C₂H₄) from the ethoxy group |

| 107.0491 | C₇H₇O⁺ | Benzylic cleavage with subsequent loss of ethylene from the ethoxy group |

| 58.0651 | C₃H₈N⁺ | Cleavage yielding the protonated ethylamine fragment |

Computational Chemistry and Molecular Modeling of N 3 Ethoxybenzyl Ethanamine Hydrochloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These calculations provide a theoretical framework to predict and analyze various molecular characteristics.

The initial and most crucial step in the computational study of a molecule is the geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. For N-(3-Ethoxybenzyl)ethanamine hydrochloride, this optimization would be performed to determine the equilibrium geometry of the cation and the chloride anion. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results and is often selected based on previous studies of similar molecules. researchgate.net The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in a stable molecular structure.

Once the geometry of this compound is optimized, various structural parameters can be calculated. These parameters provide a detailed picture of the molecular architecture.

Bond Lengths: These are the equilibrium distances between the nuclei of two bonded atoms. For instance, the calculations would provide the lengths of the C-C bonds in the benzene (B151609) ring, the C-O and O-C bonds of the ethoxy group, the C-N bond of the ethylamine (B1201723) side chain, and the N-H bonds of the ammonium (B1175870) group.

Bond Angles: These are the angles formed between three connected atoms. Key bond angles in this compound would include those around the carbon atoms of the aromatic ring, the oxygen atom of the ethoxy group, and the nitrogen atom of the amine group.

Table 1: Predicted Structural Parameters for N-(3-Ethoxybenzyl)ethanamine Moiety (Illustrative)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (ethoxy) | ~1.37 Å | |

| O-C (ethyl) | ~1.43 Å | |

| C-N | ~1.48 Å | |

| N-H | ~1.03 Å | |

| Bond Angle | C-O-C | ~118° |

| C-C-N | ~112° | |

| H-N-H | ~109.5° | |

| Dihedral Angle | C-C-O-C | Defines ethoxy group orientation |

| C-C-C-N | Defines side chain orientation |

Note: These are illustrative values based on general principles and data for similar compounds. Actual calculated values would be specific to the optimized geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich ethoxy-substituted benzene ring, while the LUMO would likely be distributed over the entire molecule, particularly the cationic ammonium group. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These are representative values. The actual energies would be determined by specific DFT calculations.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the fundamental modes of vibration. The results of these calculations are invaluable for interpreting experimental spectra.

For this compound, the calculated vibrational frequencies would correspond to specific molecular motions, such as:

N-H stretching vibrations of the secondary ammonium group (NH2+), which are expected in the region of 2400-2500 cm-1. nih.gov

C-H stretching vibrations of the aromatic ring and the alkyl groups.

C-O stretching of the ethoxy group.

C-N stretching of the amine group.

Various bending and deformation modes.

By comparing the calculated spectrum with an experimental spectrum, one can confirm the structure of the synthesized compound and assign the observed absorption bands to specific vibrational modes. nih.gov

From the results of quantum chemical calculations, several thermodynamical and electronic properties can be derived, providing further insight into the behavior of the molecule.

Thermodynamic properties such as heat capacity (Cp) and entropy (S) can be calculated from the vibrational frequencies obtained from DFT calculations. mdpi.com These properties are important for understanding the thermal behavior of the compound.

Heat Capacity (Cp): This is the amount of heat required to raise the temperature of a substance by a certain amount. It is calculated based on the contributions from translational, rotational, and vibrational motions of the molecule.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. It is also calculated from the translational, rotational, and vibrational contributions.

These calculated thermodynamic properties can be used to predict how the energy of the system changes with temperature and to understand the spontaneity of chemical reactions involving this compound.

Thermodynamical and Electronic Property Derivations

Electronegativity, Electron Affinity, and Chemical Hardness/Softness

Within the framework of Density Functional Theory (DFT), several global reactivity descriptors can be calculated to characterize the chemical behavior of a molecule. These descriptors, including electronegativity (χ), electron affinity (A), chemical hardness (η), and its inverse, softness (S), are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

Electronegativity (χ) : This parameter quantifies the ability of a molecule to attract electrons. nih.gov It is calculated as the negative of the chemical potential (μ).

Electron Affinity (A) : This is the energy released when an electron is added to a molecule.

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to changes in its electron distribution or charge transfer. nih.gov Molecules with a large HOMO-LUMO energy gap are considered "hard," indicating higher stability and lower reactivity. nih.gov

Chemical Softness (S) : As the reciprocal of hardness, softness indicates the molecule's polarizability and susceptibility to chemical attack. Soft molecules are generally more reactive. nih.gov

These parameters are formally defined using the energies of the HOMO and LUMO orbitals as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η) = (I - A) / 2 ≈ -(EHOMO - ELUMO) / 2

Chemical Softness (S) = 1 / η

DFT calculations would be employed to first optimize the geometry of this compound and then determine the energies of its frontier orbitals. The results of such a hypothetical analysis are presented in the table below to illustrate the insights that would be gained.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -8.50 |

| LUMO Energy | ELUMO | - | -1.20 |

| Ionization Potential | I | -EHOMO | 8.50 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.30 |

| Electronegativity | χ | (I + A) / 2 | 4.85 |

| Chemical Hardness | η | (I - A) / 2 | 3.65 |

| Chemical Softness | S | 1 / η | 0.27 |

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the distribution of electrons in the calculated molecular orbitals. niscpr.res.inuni-muenchen.de This analysis partitions the total electron population among the constituent atoms, providing a numerical value for the net charge on each atom. chemrxiv.org Although it has known limitations, such as a strong dependence on the basis set used in the calculation, it remains a common tool for gaining a qualitative understanding of the electronic structure and identifying sites of electrostatic interaction. uni-muenchen.destackexchange.com

For this compound, a Mulliken charge analysis would reveal the effects of the various functional groups on the electron distribution. It is expected that the electronegative atoms, such as nitrogen, oxygen, and chlorine, would carry negative partial charges. Conversely, the hydrogen atoms, particularly the one attached to the positively charged nitrogen (in the ammonium form) and those bonded to carbon, would exhibit positive charges. The carbon atoms would show a range of charge values depending on their bonding environment. For instance, the carbons bonded directly to oxygen and nitrogen would likely be more electropositive than other carbons in the molecule.

The table below provides an example of the kind of data a Mulliken population analysis would generate for key atoms in the this compound structure.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Element | Illustrative Mulliken Charge (a.u.) |

| N | Nitrogen | -0.65 |

| O | Oxygen | -0.58 |

| Cl | Chlorine | -0.85 |

| C (benzyl, attached to N) | Carbon | +0.20 |

| C (ethyl, attached to N) | Carbon | +0.15 |

| C (benzyl, attached to O) | Carbon | +0.45 |

| C (ethoxy, attached to O) | Carbon | +0.25 |

| H (attached to N) | Hydrogen | +0.40 |

Molecular Surface Maps

Molecular surface maps are three-dimensional visualizations that convey information about a molecule's properties projected onto its electron density surface. The most common of these is the Molecular Electrostatic Potential (MEP) map. The MEP map is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution from the perspective of an approaching reagent or solvent molecule. researchgate.netresearchgate.net

The MEP surface is color-coded to represent different regions of electrostatic potential:

Red : Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Indicates regions of low electron density and strong positive electrostatic potential, which are favorable for nucleophilic attack.

Green/Yellow : Represents areas of intermediate or near-zero potential.

For this compound, an MEP map would visually highlight these reactive sites. Regions of intense red (negative potential) would be expected around the oxygen atom of the ethoxy group and, most prominently, around the chloride counter-ion. These areas represent the centers of negative charge. Conversely, regions of intense blue (positive potential) would be concentrated around the hydrogen atoms of the ammonium group (-NH2+), indicating the primary sites for hydrogen bonding and interaction with nucleophiles. The aromatic ring would display a more complex potential distribution, with negative potential above and below the plane of the ring due to the π-electron system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the conformational dynamics, thermodynamic properties, and interactions of the system.

Classical Molecular Dynamics

Classical MD simulations employ a force field to describe the potential energy of the system. A force field is a set of empirical functions and parameters that define the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) terms.

A classical MD simulation of this compound, typically in an aqueous solution, could be performed to:

Analyze Conformational Flexibility : Investigate the preferred conformations of the ethoxybenzyl and ethanamine side chains, including the rotational barriers around key single bonds.

Study Solvation Structure : Characterize the arrangement of water molecules around the molecule, particularly the hydration shells surrounding the charged ammonium group and the chloride ion.

Examine Ion Pairing : Investigate the dynamics of the interaction between the protonated amine cation and the chloride anion, determining the prevalence of contact ion pairs versus solvent-separated ion pairs.

The simulation would involve placing the molecule in a periodic box filled with solvent molecules and allowing the system to evolve over a timescale of nanoseconds to microseconds. nih.gov

Ab initio Molecular Dynamics

Ab initio Molecular Dynamics (AIMD), also known as on-the-fly MD, is a more computationally intensive but fundamentally more accurate method. nih.gov In AIMD, the forces acting on the atoms are not calculated from a pre-defined force field but are computed directly from electronic structure theory (e.g., DFT) at each step of the simulation. nih.gov

The primary advantage of AIMD is its ability to model processes that involve changes in the electronic structure, such as the formation and breaking of chemical bonds. nih.gov For this compound, AIMD could be used to:

Simulate Proton Transfer : Study the dynamics of proton exchange between the ammonium group and surrounding water molecules, providing insight into its acidic properties.

Investigate Reactive Events : Model the initial steps of chemical reactions or decomposition pathways without prior assumptions about the reaction mechanism. mdpi.com

Refine Spectroscopic Assignments : By simulating the molecule's dynamics, AIMD can help in understanding the vibrational spectra in a condensed-phase environment.

Due to the high computational cost, AIMD simulations are typically limited to smaller system sizes and shorter timescales (picoseconds) compared to classical MD. nii.ac.jp

Computational Approaches in Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For N-(3-Ethoxybenzyl)ethanamine, which is a secondary amine, potential reactions for study could include N-alkylation or N-acylation. A computational investigation into the mechanism of such a reaction would typically involve the following steps using quantum mechanical methods like DFT:

Geometry Optimization : The structures of the reactants, products, and any potential intermediates are fully optimized to find their lowest energy conformations.

Transition State (TS) Searching : A variety of algorithms are used to locate the saddle point on the PES that represents the transition state for a given reaction step. This structure corresponds to the highest energy point along the minimum energy reaction pathway.

Frequency Calculation : Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Following : Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product states.

Activation Energy Calculation : The energy difference between the transition state and the reactants defines the activation energy barrier for the reaction, which is a key determinant of the reaction rate.

By applying these computational techniques, one could, for example, determine whether an N-alkylation reaction of N-(3-Ethoxybenzyl)ethanamine proceeds through a concerted SN2 mechanism or a stepwise pathway, and calculate the associated energetic barriers.

Structure-Based Drug Design and In Silico Screening Principles

Structure-based drug design (SBDD) and in silico screening are powerful computational techniques that play a crucial role in modern drug discovery. drugdiscoverynews.comsaromics.com These methods utilize the three-dimensional structure of biological targets to identify and optimize potential drug candidates, thereby accelerating the development process and reducing costs. lindushealth.comsygnaturediscovery.com In the context of this compound, these principles can be hypothetically applied to discover its potential biological targets and refine its structure to enhance therapeutic efficacy.

The fundamental principle of SBDD lies in the "lock-and-key" model, where a small molecule (the "key"), such as this compound, is designed to fit into the binding site (the "lock") of a specific biological target, typically a protein or enzyme. longdom.org This interaction is governed by various molecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By understanding the architecture of the target's binding site, medicinal chemists can rationally design molecules with high affinity and selectivity. drugdiscoverynews.com

In silico screening, a key component of SBDD, involves the use of computational methods to screen large libraries of virtual compounds against a target structure. nih.govcreative-biostructure.com This process helps to prioritize a smaller, more manageable number of candidates for experimental testing. nih.gov

A hypothetical workflow for applying these principles to this compound would involve:

Target Identification and Validation: The initial step is to identify a biologically relevant target that may be modulated by a molecule with the structural features of this compound. This could be based on preliminary experimental data or by screening the compound against a panel of known drug targets.

Molecular Docking: Once a potential target is identified and its 3D structure is known (either through experimental methods like X-ray crystallography or computational approaches like homology modeling), molecular docking simulations are performed. researchgate.netijcap.in Docking predicts the preferred orientation of this compound when bound to the target and estimates the strength of the interaction, often expressed as a docking score. researchgate.netiaanalysis.com

To illustrate, a hypothetical docking study of this compound against a putative protein kinase target could yield the following results:

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | 150 nM |

| Key Interacting Residues | Asp145, Lys72, Leu23 |

| Hydrogen Bonds Formed | 2 |